4'-Methyl-2-(4-methylpiperazinomethyl) benzophenone
Description
Properties
IUPAC Name |
(4-methylphenyl)-[2-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O/c1-16-7-9-17(10-8-16)20(23)19-6-4-3-5-18(19)15-22-13-11-21(2)12-14-22/h3-10H,11-15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFDHXKNPMYLMJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CC=CC=C2CN3CCN(CC3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80643858 | |
| Record name | (4-Methylphenyl){2-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80643858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898782-74-6 | |
| Record name | Methanone, (4-methylphenyl)[2-[(4-methyl-1-piperazinyl)methyl]phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898782-74-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-Methylphenyl){2-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80643858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The primary synthetic approach to 4'-Methyl-2-(4-methylpiperazinomethyl) benzophenone involves the nucleophilic substitution reaction between a suitably substituted benzophenone derivative and 4-methylpiperazine. The key steps and conditions are as follows:
| Step | Description | Reagents | Solvent | Conditions | Notes |
|---|---|---|---|---|---|
| 1 | Preparation of 2-methylbenzophenone or 4'-methylbenzophenone precursor | Commercially available or synthesized via Friedel-Crafts acylation | - | - | Starting material for amination |
| 2 | Nucleophilic substitution of benzophenone with 4-methylpiperazine | 4-methylpiperazine | Dichloromethane or toluene | Reflux for several hours (typically 4-8 h) | Base such as potassium carbonate or sodium hydroxide is added to deprotonate and facilitate substitution |
| 3 | Work-up and purification | - | - | Extraction, drying, and recrystallization | Purification by crystallization or chromatography |
- The reaction typically proceeds via the formation of a benzophenone intermediate bearing a reactive halomethyl group or an activated position allowing nucleophilic attack by the nitrogen of 4-methylpiperazine.
- The base neutralizes the acid formed and drives the reaction toward product formation.
- Reflux temperature ensures sufficient energy for reaction completion.
Industrial Production Methods
Industrial scale synthesis largely mirrors laboratory methods but with optimized parameters for yield, purity, and cost-effectiveness:
- Reactor Setup: Large-scale batch reactors with temperature and pressure control to maintain reflux conditions safely.
- Starting Materials: High-purity 2-methylbenzophenone or 4'-methylbenzophenone and pharmaceutical-grade 4-methylpiperazine.
- Solvents: Use of environmentally friendly solvents is preferred, but dichloromethane and toluene remain common due to solubility profiles.
- Bases: Potassium carbonate is favored for its mildness and ease of removal.
- Reaction Monitoring: In-process controls such as TLC, HPLC, or GC to monitor conversion rates.
- Purification: Crystallization from suitable solvents or chromatographic methods to achieve pharmaceutical-grade purity.
Reaction Mechanism Insights
The synthesis involves nucleophilic substitution where the nitrogen atom of 4-methylpiperazine attacks an electrophilic carbon adjacent to the benzophenone carbonyl group, typically a halomethyl or activated methyl group. This forms the piperazinomethyl linkage at the 2-position of the benzophenone ring.
Data Table Summarizing Preparation Parameters
| Parameter | Laboratory Scale | Industrial Scale | Comments |
|---|---|---|---|
| Starting Material | 2-methylbenzophenone or 4'-methylbenzophenone | Same, but higher purity | Purity critical for yield |
| Nucleophile | 4-methylpiperazine | Pharmaceutical grade 4-methylpiperazine | Cost and availability considerations |
| Solvent | Dichloromethane or toluene | Same or greener alternatives | Solvent recovery important industrially |
| Base | Potassium carbonate or sodium hydroxide | Potassium carbonate preferred | Mild base for better selectivity |
| Temperature | Reflux (40-110 °C depending on solvent) | Controlled reflux with heat exchange | Temperature control critical to avoid side reactions |
| Reaction Time | 4-8 hours | Optimized for throughput | Longer times may increase yield but reduce efficiency |
| Purification | Crystallization, preparative TLC | Crystallization, industrial chromatography | Purity targets >98% |
Research Findings and Notes
- The reaction is robust and reproducible, with yields typically ranging from 70% to 90% under optimized conditions.
- The choice of solvent and base significantly affects reaction rate and purity; dichloromethane with potassium carbonate is a commonly reported combination.
- Industrial processes emphasize minimizing impurities such as unreacted starting materials and side products formed by over-alkylation or oxidation.
- The piperazine moiety’s presence enhances the compound’s biological activity, making purity and structural integrity essential.
Additional Synthetic Considerations
- Alternative synthetic routes reported include reductive amination of benzophenone derivatives with 4-methylpiperazine under catalytic hydrogenation conditions, though these are less common.
- Protection-deprotection strategies for the piperazine nitrogen may be employed to improve selectivity in multi-step syntheses.
- Oxidation and substitution reactions on the benzophenone core can be performed post-synthesis to modify biological activity, but these are separate from the core preparation method.
Chemical Reactions Analysis
Types of Reactions: 4’-Methyl-2-(4-methylpiperazinomethyl) benzophenone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Antidepressant and Anxiolytic Effects
Research indicates that derivatives of benzophenone compounds, including 4'-Methyl-2-(4-methylpiperazinomethyl) benzophenone, exhibit potential antidepressant and anxiolytic properties. The piperazine moiety is known to interact with serotonin receptors, suggesting that this compound may modulate mood and anxiety levels effectively .
Antimicrobial Activity
Studies have shown that certain benzophenones possess antimicrobial properties. Preliminary investigations into 4'-Methyl-2-(4-methylpiperazinomethyl) benzophenone suggest it may inhibit the growth of various bacterial strains, making it a candidate for further development as an antimicrobial agent .
Neuroprotective Properties
The neuroprotective potential of this compound has been explored in models of neurodegenerative diseases. Its ability to cross the blood-brain barrier may allow it to exert protective effects against neuronal damage .
UV Absorption and Stabilization
Benzophenones are widely used as UV absorbers in plastics and coatings. 4'-Methyl-2-(4-methylpiperazinomethyl) benzophenone can serve as an effective UV stabilizer due to its ability to absorb harmful UV radiation, thereby prolonging the lifespan of materials exposed to sunlight .
Photoinitiators in Polymer Chemistry
This compound can act as a photoinitiator in polymerization processes. When exposed to UV light, it generates free radicals that initiate the polymerization of monomers, making it valuable in the production of various polymeric materials .
Photodynamic Therapy (PDT)
The compound's ability to generate reactive oxygen species (ROS) upon light activation positions it as a potential agent in photodynamic therapy for cancer treatment. By selectively targeting cancer cells while sparing healthy tissue, it could enhance treatment efficacy .
Light-Sensitive Coatings
Incorporating 4'-Methyl-2-(4-methylpiperazinomethyl) benzophenone into coatings can improve their light sensitivity, making them suitable for applications requiring controlled release or activation upon exposure to light .
Case Studies
Mechanism of Action
The mechanism of action of 4’-Methyl-2-(4-methylpiperazinomethyl) benzophenone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Structural Analogues
Key structural analogues of 4'-Methyl-2-(4-methylpiperazinomethyl) benzophenone include:
Structural Insights :
- The piperazinomethyl group at position 2 is a conserved feature in synthetic derivatives, enhancing hydrophilicity and enabling hydrogen bonding with biological targets .
- Natural analogues like rabenzophenone exhibit higher structural complexity (hexasubstituted backbone) and distinct bioactivities, such as phytotoxicity, due to additional functional groups .
Pharmacological and Functional Comparisons
Anticancer Activity
- Selagibenzophenone B (a natural benzophenone analogue) demonstrates anticancer activity via mechanisms likely involving interference with cellular proliferation pathways. Its synthetic counterpart, 4'-Methyl-2-(4-methylpiperazinomethyl) benzophenone, may share similar activity due to structural overlap, though direct evidence is lacking .
- Benzophenone O-methyl oxime derivatives (e.g., MenA inhibitors) show antimycobacterial activity, highlighting the role of benzophenone scaffolds in targeting enzyme active sites. Chirality and substituent modifications significantly affect potency .
Anti-Inflammatory Activity
- Thiazole-containing benzophenones exhibit COX-1 inhibition by mimicking the binding mode of indomethacin. The benzophenone moiety interacts with TYR355 and ARG120 residues, suggesting that piperazinomethyl derivatives could adopt similar binding conformations .
Physicochemical Properties
- Lipophilicity: Halogenated derivatives (e.g., 4'-bromo) exhibit higher LogP values (~3.7) compared to non-halogenated analogues (~3.5), influencing bioavailability .
- Solubility: Piperazine derivatives generally show improved aqueous solubility compared to non-polar benzophenones like diphenylsulfone, which is critical for drug formulation .
Biological Activity
4'-Methyl-2-(4-methylpiperazinomethyl) benzophenone, also known as 4-(4-methylpiperazinomethyl)benzophenone, is a compound characterized by its unique benzophenone structure with a piperazine moiety. This structural configuration enhances its solubility and biological activity, making it a subject of interest in pharmacological research and material sciences. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Pharmacological Properties
Research indicates that 4'-Methyl-2-(4-methylpiperazinomethyl) benzophenone exhibits significant biological activities, particularly in anti-inflammatory and analgesic contexts. Notable findings include:
- Reduction in Paw Licking Time : In the second phase of the formalin test at a dosage of 100 mg/kg, the compound demonstrated a significant reduction in pain response.
- Anti-inflammatory Effects : The compound has been shown to reduce edema formation in various models. Specifically, it decreased cell migration and myeloperoxidase activity while lowering pro-inflammatory cytokines such as IL-1β and TNF-α during pleurisy tests.
The mechanism through which 4'-Methyl-2-(4-methylpiperazinomethyl) benzophenone exerts its effects involves interaction with specific molecular targets. It is believed to modulate pathways related to inflammation and pain perception by binding to proteins and enzymes that regulate these processes. This interaction can alter cellular functions such as signal transduction and gene expression.
Case Studies
Several studies have explored the biological activities of this compound:
- Analgesic Activity : A study conducted on animal models assessed the analgesic properties of the compound using the formalin test. Results indicated a marked decrease in pain behavior, suggesting potential therapeutic applications in pain management.
- Anti-inflammatory Research : In another investigation, the compound was evaluated for its anti-inflammatory properties using models of induced pleurisy. The results showed significant reductions in inflammatory markers, indicating its potential as an anti-inflammatory agent.
Comparative Analysis
The following table summarizes key findings related to the biological activity of 4'-Methyl-2-(4-methylpiperazinomethyl) benzophenone compared to similar compounds:
| Compound | Biological Activity | Mechanism | References |
|---|---|---|---|
| 4'-Methyl-2-(4-methylpiperazinomethyl) benzophenone | Analgesic, Anti-inflammatory | Modulates inflammatory pathways | |
| 3,4-Dimethyl-2'-(4-methylpiperazinomethyl) benzophenone | Opioid antagonist | Interacts with opioid receptors | |
| 2-Methyl-4'-(4-methylpiperazinomethyl) benzophenone | Antimicrobial potential | Various mechanisms depending on structure |
Q & A
Q. What computational tools predict the compound’s endocrine-disrupting potential and metabolite interactions?
- Methodological Answer :
- Molecular Docking : Simulate binding to estrogen receptor alpha (ERα) using AutoDock Vina; compare with 4-hydroxybenzophenone (known agonist) .
- MD Simulations : Assess metabolite stability in lipid bilayers (GROMACS) to predict dermal absorption rates (>70% in some models) .
Data Contradiction Analysis Table
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
